molecular formula C9H7BrOS B1625658 (4-Bromo-1-benzothiophen-2-yl)methanol CAS No. 93103-83-4

(4-Bromo-1-benzothiophen-2-yl)methanol

Cat. No. B1625658
CAS RN: 93103-83-4
M. Wt: 243.12 g/mol
InChI Key: UXLCQGNNHYJLEO-UHFFFAOYSA-N
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Description

“(4-Bromo-1-benzothiophen-2-yl)methanol” is a chemical compound with the CAS Number: 93103-83-4 . It has a molecular weight of 243.12 and its IUPAC name is (4-bromo-1-benzothien-2-yl)methanol .


Molecular Structure Analysis

The InChI code for “(4-Bromo-1-benzothiophen-2-yl)methanol” is 1S/C9H7BrOS/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-4,11H,5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Bromo-1-benzothiophen-2-yl)methanol” is a solid substance . It has a melting point of 74-76 degrees Celsius .

Scientific Research Applications

  • Kinetics of Thiophen Ring Reactions : A study by Spinelli et al. (1972) investigated the kinetics of reactions involving bromo-nitro-thiophens with sodium benzenethiolate in methanol. This research provides insights into the substituent effects and bond orders in thiophen rings, relevant for understanding the reactivity of (4-Bromo-1-benzothiophen-2-yl)methanol (Spinelli, Guanti, & Dell'erba, 1972).

  • Antibacterial Properties of Bromophenols : Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, demonstrating their antibacterial activity. This indicates potential pharmacological applications for compounds like (4-Bromo-1-benzothiophen-2-yl)methanol (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

  • Natural Product Synthesis : Akbaba et al. (2010) conducted the first total synthesis of a natural bromophenol product starting from a bromo-dimethoxyphenyl methanol compound. This showcases the role of (4-Bromo-1-benzothiophen-2-yl)methanol in synthesizing biologically active natural products (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

  • Hammett Relationship in Thiophens : Research by Spinelli, Consiglio, and Corrao (1972) applied the Hammett relationship to thiophens, using compounds like (4-Bromo-1-benzothiophen-2-yl)methanol to study the kinetics of piperidino-debromination in methanol. This contributes to understanding electronic effects in heterocyclic chemistry (Spinelli, Consiglio, & Corrao, 1972).

  • Chemosensor for Silver Ion : Tharmaraj, Devi, and Pitchumani (2012) developed a chemosensor for Ag(+) ion using a thiophen-2-yl methyl benzenamine, highlighting potential applications in analytical chemistry for detecting metal ions (Tharmaraj, Devi, & Pitchumani, 2012).

Safety And Hazards

The safety information for “(4-Bromo-1-benzothiophen-2-yl)methanol” includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLCQGNNHYJLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CO)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541558
Record name (4-Bromo-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1-benzothiophen-2-yl)methanol

CAS RN

93103-83-4
Record name 4-Bromobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93103-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
M Setoh, N Ishii, M Kono, Y Miyanohana… - Journal of Medicinal …, 2014 - ACS Publications
G-protein-coupled receptor 52 (GPR52) is an orphan Gs-coupled G-protein-coupled receptor. GPR52 inhibits dopamine D 2 receptor signaling and activates dopamine D 1 /N-methyl-d-…
Number of citations: 51 pubs.acs.org

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